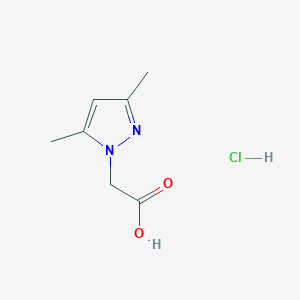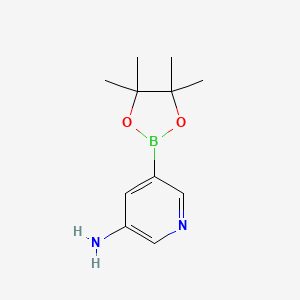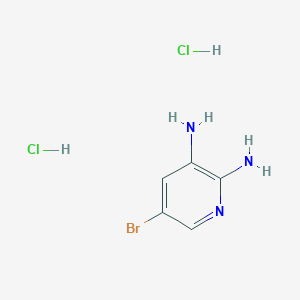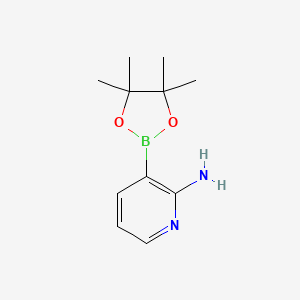![molecular formula C8H4BrF3N2 B1519755 3-Bromo-2-(trifluorometil)imidazo[1,2-a]piridina CAS No. 503172-42-7](/img/structure/B1519755.png)
3-Bromo-2-(trifluorometil)imidazo[1,2-a]piridina
Descripción general
Descripción
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H4BrF3N2 and a molecular weight of 265.04 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is 1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H . This indicates the arrangement of atoms in the molecule but does not provide information about its 3D structure.Physical And Chemical Properties Analysis
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 265.03 and a molecular formula of C8H4BrF3N2 .Aplicaciones Científicas De Investigación
Investigación Química
“3-Bromo-2-(trifluorometil)imidazo[1,2-a]piridina” es un compuesto químico con la fórmula molecular C8H4BrF3N2 y un peso molecular de 265.04 . Se utiliza en varias aplicaciones de investigación química debido a su estructura y propiedades únicas .
Investigación Proteómica
Este compuesto se utiliza en la investigación proteómica, una rama de la biología molecular que estudia las proteínas y sus funciones . La estructura única de este compuesto puede interactuar con las proteínas de maneras específicas, lo que lo hace valioso para estudiar las estructuras y funciones de las proteínas .
Investigación de la Propiedad Fluorescente
Las imidazo[1,2-a]piridinas, incluida la “this compound”, son fluoróforos orgánicos importantes . Han sido investigados como biomarcadores y sensores fotoquímicos . También se ha estudiado el efecto de los sustituyentes en el heterociclo y los anillos fenilo sobre la propiedad luminiscente .
Investigación Antiviral
Los derivados de imidazo[1,2-a]piridina han mostrado actividades antivirales . La estructura única de “this compound” podría potencialmente aprovecharse en el desarrollo de nuevos fármacos antivirales .
Investigación Antibacteriana
Estos compuestos también han demostrado propiedades antibacterianas . Esto hace que “this compound” sea un candidato potencial para el desarrollo de nuevos agentes antibacterianos .
Investigación Antiinflamatoria
Los derivados de imidazo[1,2-a]piridina han mostrado actividades antiinflamatorias . Por lo tanto, “this compound” podría potencialmente utilizarse en el desarrollo de nuevos fármacos antiinflamatorios .
Investigación Antipsicótica
Este compuesto podría potencialmente utilizarse en el desarrollo de nuevos fármacos antipsicóticos . La estructura y propiedades únicas de “this compound” podrían aprovecharse para desarrollar fármacos que puedan ayudar a controlar los síntomas de diversos trastornos psiquiátricos .
Investigación Antiprotozoaria
Los derivados de imidazo[1,2-a]piridina han mostrado actividades antiprotozoarias . Esto sugiere que “this compound” podría potencialmente utilizarse en el desarrollo de nuevos fármacos antiprotozoarios .
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent binding . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes , suggesting that this compound may affect multiple pathways.
Pharmacokinetics
Its molecular weight of 265.04 suggests that it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine’s action are currently unknown. Given the diverse biological activities of imidazo[1,2-a]pyridines , this compound may have multiple effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the overall metabolic processes in the body . Additionally, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can bind to specific protein targets, altering their function and potentially leading to therapeutic effects .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can affect gene expression and cellular metabolism . For example, it may upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, the compound may inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site . Additionally, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . The compound’s stability and degradation rate must be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound’s interaction with other enzymes and cofactors can also affect metabolic flux and metabolite levels, influencing overall metabolic processes in the body.
Propiedades
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXWNIDZUWCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670608 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503172-42-7 | |
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1519672.png)
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)




![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)






